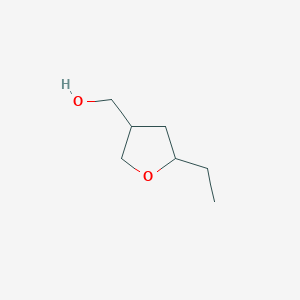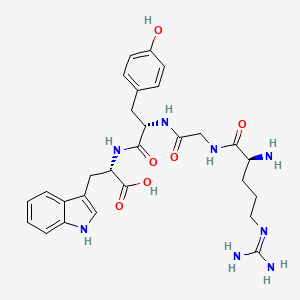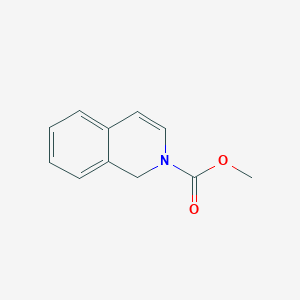
1,3-Dihydroxypropan-2-yl octadec-11-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxypropan-2-yl octadec-11-enoate is a chemical compound with the molecular formula C21H40O4 It is an ester formed from the reaction of 1,3-dihydroxypropan-2-yl and octadec-11-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydroxypropan-2-yl octadec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of 1,3-dihydroxypropan-2-yl with octadec-11-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxypropan-2-yl octadec-11-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of octadec-11-enoic acid or corresponding ketones.
Reduction: Formation of 1,3-dihydroxypropan-2-yl alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxypropan-2-yl octadec-11-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in lipid metabolism and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic properties.
Wirkmechanismus
The mechanism of action of 1,3-dihydroxypropan-2-yl octadec-11-enoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may modulate lipid metabolism by influencing enzymes involved in fatty acid synthesis and degradation. Additionally, it may affect cell signaling pathways related to inflammation and cellular stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dihydroxypropan-2-yl hexadec-9-enoate
- 1,3-Dihydroxypropan-2-yl undec-10-enoate
- 1,3-Dihydroxypropan-2-yl nonadec-9-enoate
Uniqueness
1,3-Dihydroxypropan-2-yl octadec-11-enoate is unique due to its specific chain length and degree of unsaturation, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic and hydrophilic balance, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
329767-15-9 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl octadec-11-enoate |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h7-8,20,22-23H,2-6,9-19H2,1H3 |
InChI-Schlüssel |
OTDARJOVCLILGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
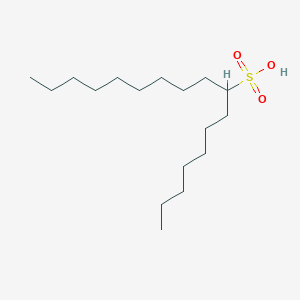
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)

silane](/img/structure/B14244348.png)

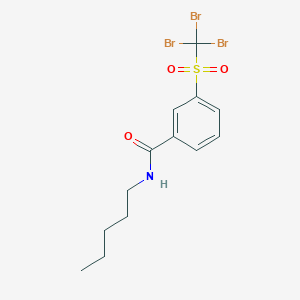
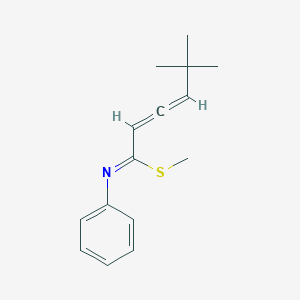
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

